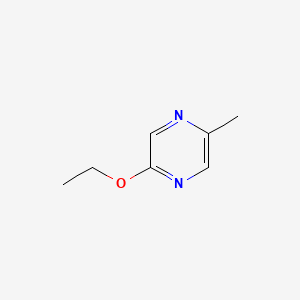

2-Ethoxy-5-methylpyrazine

CAS No.: 67845-34-5

Cat. No.: VC3769380

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67845-34-5 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 2-ethoxy-5-methylpyrazine |

| Standard InChI | InChI=1S/C7H10N2O/c1-3-10-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 |

| Standard InChI Key | MGDMTRSONRZXOH-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=C(N=C1)C |

| Canonical SMILES | CCOC1=NC=C(N=C1)C |

Introduction

Chemical Identity and Structural Properties

Molecular Identification

2-Ethoxy-5-methylpyrazine is a substituted pyrazine with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.1671 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the registry number 67845-34-5 . This compound is officially recognized in chemical databases with the IUPAC Standard InChIKey identifier MGDMTRSONRZXOH-UHFFFAOYSA-N, which serves as a unique digital representation of its chemical structure . The compound is also known by alternative nomenclature including "Pyrazine, 2-ethoxy-5-methyl-" and "Pyrazine, 5-ethoxy-2-methyl-," reflecting the position of the functional groups on the pyrazine ring .

Structural Characteristics

The structure of 2-Ethoxy-5-methylpyrazine features a pyrazine core, which is a symmetrical heterocyclic compound containing two nitrogen atoms at the 1,4-positions of a six-membered ring. The distinguishing features of this particular derivative are:

-

An ethoxy group (-OCH₂CH₃) attached at position 2 of the pyrazine ring

-

A methyl group (-CH₃) attached at position 5 of the pyrazine ring

-

A planar aromatic system with nitrogen atoms contributing to the aromaticity

Table 1: Chemical Identity Parameters of 2-Ethoxy-5-methylpyrazine

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.1671 g/mol |

| CAS Registry Number | 67845-34-5 |

| IUPAC Standard InChIKey | MGDMTRSONRZXOH-UHFFFAOYSA-N |

| Synonyms | Pyrazine, 2-ethoxy-5-methyl-; Pyrazine, 5-ethoxy-2-methyl- |

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2-Ethoxy-5-methylpyrazine are crucial for understanding its behavior in various applications and chemical reactions. While comprehensive physical data for this specific compound is limited in the available literature, some properties can be inferred based on its structural characteristics and comparison with similar pyrazine derivatives.

Based on its molecular structure and weight, 2-Ethoxy-5-methylpyrazine is likely to exist as a colorless to pale yellow liquid or low-melting solid at room temperature. The ethoxy group contributes to decreased water solubility compared to unsubstituted pyrazine, while increasing its solubility in organic solvents such as alcohols, ethers, and ketones.

Chemical Reactivity

Structural Comparison with Related Compounds

2-Ethoxy-5-methylpyrazine vs. 2-Ethyl-5-methylpyrazine

A closely related compound to 2-Ethoxy-5-methylpyrazine is 2-Ethyl-5-methylpyrazine (C₇H₁₀N₂), which differs by having an ethyl group rather than an ethoxy group at position 2 . This structural difference significantly affects the properties and applications of the compounds. While 2-Ethoxy-5-methylpyrazine contains an oxygen atom in its ethoxy substituent, 2-Ethyl-5-methylpyrazine lacks this oxygen, resulting in different polarity, hydrogen-bonding capabilities, and metabolic processing .

2-Ethyl-5-methylpyrazine has been identified as a component in various natural systems, including as an alarm pheromone analog in certain ant species . This compound has been extensively studied for its electroantennogram (EAG) and behavioral responses in ants, particularly in Solenopsis invicta workers .

Table 2: Comparison Between 2-Ethoxy-5-methylpyrazine and Structurally Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Notable Difference |

|---|---|---|---|---|

| 2-Ethoxy-5-methylpyrazine | C₇H₁₀N₂O | 138.1671 g/mol | Ethoxy group at position 2 | Contains oxygen in side chain |

| 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 122.17 g/mol | Ethyl group at position 2 | Lacks oxygen in side chain |

| 5-methylpyrazine-2-carboxylic acid | C₆H₆N₂O₂ | 138.12 g/mol | Carboxylic acid group | Contains acidic functionality |

Relationship to 5-methylpyrazine-2-carboxylic acid

Another structurally related compound is 5-methylpyrazine-2-carboxylic acid, which shares the same position of substitution on the pyrazine ring but contains a carboxylic acid group (-COOH) at position 2 instead of an ethoxy group . This compound has been studied for its medicinal applications, particularly as an intermediate in the synthesis of pharmaceuticals such as glipizide (for diabetes treatment) and acipimox/olbetam (for lowering blood fat) .

The synthesis of 5-methylpyrazine-2-carboxylic acid involves a multi-step process including cyclization of methylglyoxal and o-phenylenediamine, oxidation, acidification, decarboxylation, and extraction . While this synthetic pathway is specific to the carboxylic acid derivative, it provides insights into potential synthetic approaches for other pyrazine derivatives, including possibly 2-Ethoxy-5-methylpyrazine.

Analytical Methods and Identification

Spectroscopic Identification

The identification and characterization of 2-Ethoxy-5-methylpyrazine can be accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is valuable for confirming the structure of pyrazine derivatives. For pyrazine compounds, the aromatic protons in the pyrazine ring typically show characteristic chemical shifts in the range of δ 8.0-9.0 ppm in ¹H-NMR spectra.

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) have proven effective in distinguishing between regio-isomers of substituted pyrazines . This approach could be particularly valuable for differentiating 2-Ethoxy-5-methylpyrazine from potential isomers such as 2-Ethoxy-6-methylpyrazine.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for the separation and identification of pyrazine derivatives. These methods have been successfully applied to separate closely related regio-isomers of alkylpyrazines such as 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine . Similar approaches could be applied to 2-Ethoxy-5-methylpyrazine and its potential isomers.

The elution order of pyrazine derivatives in GC-MS analysis with various columns (DB-WAX, DB-5, and HP-5ms) has been established for certain alkylpyrazines, which could provide reference data for the chromatographic behavior of 2-Ethoxy-5-methylpyrazine .

| Application Area | Potential Research Focus | Rationale |

|---|---|---|

| Flavor Chemistry | Aroma profiles and sensory perception | Structural similarity to known flavor compounds |

| Pharmaceutical Research | Structure-activity relationships | Functional group interactions with biological targets |

| Chemical Synthesis | Building block for complex molecules | Reactive functional groups for further modification |

| Analytical Chemistry | Standard for identification methods | Well-defined structure for calibration purposes |

Synthesis Considerations

Purification Considerations

The purification of 2-Ethoxy-5-methylpyrazine would likely involve techniques such as distillation, crystallization, or chromatography. The extraction and separation methods described for 5-methylpyrazine-2-carboxylic acid, including the use of butanone as an extraction solvent at specific pH ranges (1.5-4.0), could provide guidance for developing purification protocols for 2-Ethoxy-5-methylpyrazine .

Future Research Directions

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of 2-Ethoxy-5-methylpyrazine compared to other pyrazine derivatives could yield valuable insights into how subtle structural modifications affect chemical reactivity, biological activity, and sensory properties. Such studies could involve systematic variation of substituent groups and positions on the pyrazine ring.

Expanded Analytical Characterization

More comprehensive analytical characterization of 2-Ethoxy-5-methylpyrazine, including determination of physical constants, spectroscopic profiles, and chromatographic behavior, would enhance the available database of information for this compound. This data would be valuable for identification purposes and for understanding the compound's behavior in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume